![molecular formula C15H17NO4 B5612591 ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5612591.png)
ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrrolidinone derivatives involves a three-component one-pot reaction, utilizing aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde. This efficient method leads to the formation of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, as confirmed by FTIR, 1H, and 13C NMR spectroscopy. Single-crystal X-ray analysis provides unambiguous evidence for the synthesized product's structure (Ahankar et al., 2021).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of the synthesized compound are elucidated through single-crystal X-ray diffraction data. The mutual syn- or antiperiplanar orientation of ester C=O and pyrrolinone-bound OH groups is related to the type of molecular dimers formed in the solid state, which is a characteristic feature of these compounds (Ahankar et al., 2021).
Chemical Reactions and Properties
The pyrrolidinone derivatives are known to undergo various chemical reactions, contributing to their diverse chemical properties. For instance, they can participate in conjugated addition reactions of carbanions in the presence of basic catalysts due to their activated unsaturated systems, showcasing their reactivity and potential for further chemical modifications.
Physical Properties Analysis
The physical properties, such as the geometrical structure, HOMO-LUMO analysis (electrophilicity index), and chemical shifts, have been thoroughly analyzed using DFT at the B3LYP level with the 6-31++G(d,p) basis set. The calculated chemical shifts correlate well with the experimental data, providing insights into the compound's electronic structure and stability (Ahankar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGMFXUNRBUXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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